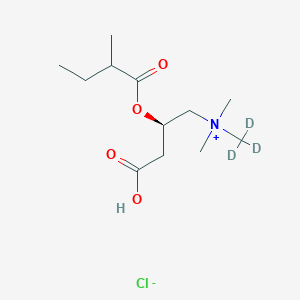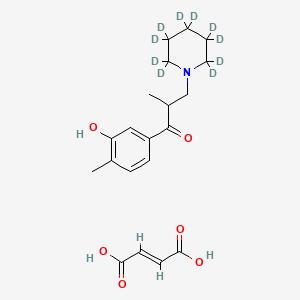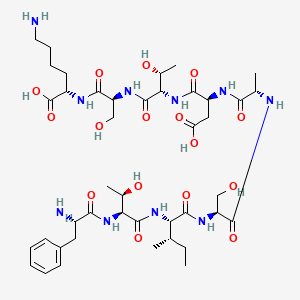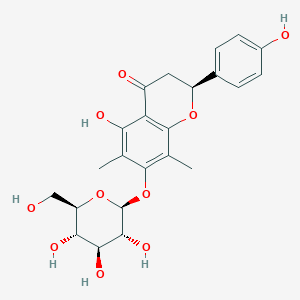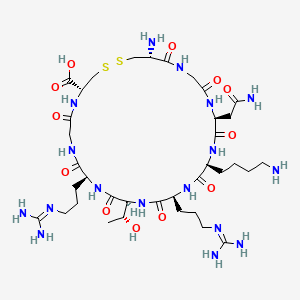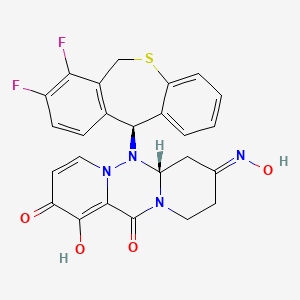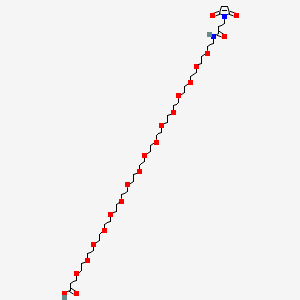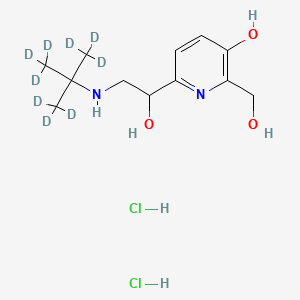
Pirbuterol-d9 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pirbuterol-d9 (dihydrochloride) is a deuterated form of pirbuterol, a beta-2 adrenergic bronchodilator. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pirbuterol. The deuterium atoms in Pirbuterol-d9 replace the hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol-d9 (dihydrochloride) involves the incorporation of deuterium atoms into the pirbuterol molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods
Industrial production of Pirbuterol-d9 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
Pirbuterol-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pirbuterol-d9 can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Pirbuterol-d9 (dihydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of pirbuterol in biological systems.
Pharmacodynamic Studies: Helps in understanding the interaction of pirbuterol with beta-2 adrenergic receptors.
Drug Development: Assists in the development of new bronchodilators by providing insights into the structure-activity relationship.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify pirbuterol and its metabolites
作用机制
Pirbuterol-d9 (dihydrochloride) exerts its effects by stimulating beta-2 adrenergic receptors. This leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
相似化合物的比较
Similar Compounds
Isoproterenol: Another beta-2 adrenergic agonist with similar bronchodilating effects.
Albuterol: A widely used beta-2 adrenergic agonist for the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with similar pharmacological properties.
Uniqueness
Pirbuterol-d9 (dihydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide a distinct advantage in tracing and studying the metabolic pathways of pirbuterol, offering insights that are not possible with non-deuterated compounds .
属性
分子式 |
C12H22Cl2N2O3 |
|---|---|
分子量 |
322.27 g/mol |
IUPAC 名称 |
6-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/i1D3,2D3,3D3;; |
InChI 键 |
XIDFCZTVVCWBGN-VIVYLVLJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
规范 SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


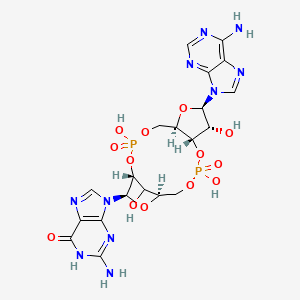
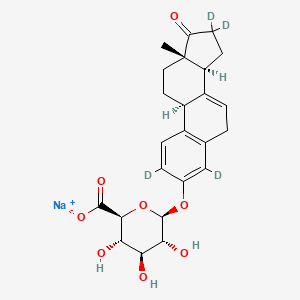

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
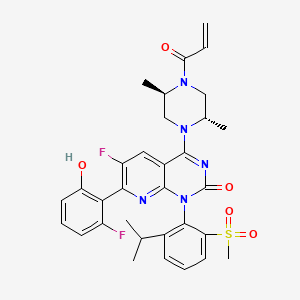
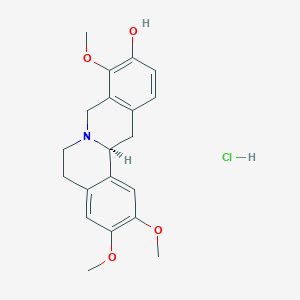
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
